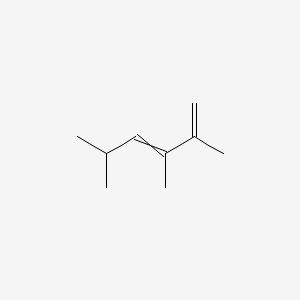
2,3,5-Trimethyl-1,3-hexadiene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,3,5-Trimethyl-1,3-hexadiene is an organic compound with the molecular formula C9H16 It is a type of diene, which means it contains two double bonds in its structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,5-Trimethyl-1,3-hexadiene typically involves the use of specific starting materials and reaction conditions. One common method is the alkylation of a suitable diene precursor with methylating agents under controlled conditions. The reaction may require catalysts such as palladium or nickel to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and purification to isolate the compound from reaction mixtures.
化学反应分析
Types of Reactions
2,3,5-Trimethyl-1,3-hexadiene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or other oxygenated derivatives.
Reduction: Reduction reactions can convert the double bonds into single bonds, resulting in saturated hydrocarbons.
Substitution: The compound can participate in substitution reactions where one of the hydrogen atoms is replaced by another functional group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and ozone (O3).
Reduction: Hydrogen gas (H2) in the presence of a metal catalyst such as palladium on carbon (Pd/C) is often used.
Substitution: Halogenating agents like bromine (Br2) or chlorine (Cl2) can be used for halogenation reactions.
Major Products Formed
Oxidation: Epoxides and alcohols.
Reduction: Saturated hydrocarbons.
Substitution: Halogenated derivatives.
科学研究应用
2,3,5-Trimethyl-1,3-hexadiene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound can be used in studies related to enzyme interactions and metabolic pathways.
Medicine: Research into potential pharmaceutical applications, including drug development and synthesis.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism by which 2,3,5-Trimethyl-1,3-hexadiene exerts its effects depends on the specific reaction or application. In general, the compound’s double bonds allow it to participate in various chemical reactions, forming intermediates and products that interact with molecular targets. The pathways involved may include electrophilic addition, nucleophilic substitution, and radical reactions.
相似化合物的比较
2,3,5-Trimethyl-1,3-hexadiene can be compared to other similar compounds such as:
1,3-Butadiene: A simpler diene with two double bonds, used in the production of synthetic rubber.
2,4-Hexadiene: Another diene with a different arrangement of double bonds, used in organic synthesis.
Isoprene: A naturally occurring diene used in the production of natural rubber.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical properties and reactivity compared to other dienes.
生物活性
2,3,5-Trimethyl-1,3-hexadiene (C9H16) is a diene compound that has garnered attention for its potential biological activities. This article explores its biological properties, including antioxidant activity, toxicity, and potential therapeutic applications.
This compound is characterized by its unique structure featuring multiple double bonds. Its molecular formula is C9H16, and it is classified as a hydrocarbon. The presence of double bonds contributes to its reactivity and potential biological interactions.
Antioxidant Activity
Recent studies have investigated the antioxidant properties of this compound. Antioxidants are crucial for neutralizing free radicals in biological systems.
- DPPH Radical Scavenging : In vitro assays have shown that compounds similar to this compound exhibit significant DPPH radical scavenging activity. This method involves measuring the decrease in absorbance at 517 nm after reaction with DPPH radicals .
| Concentration (µg/mL) | Absorbance at 517 nm | % Scavenging Activity |
|---|---|---|
| 0 | 0.800 | 0 |
| 50 | 0.600 | 25 |
| 100 | 0.400 | 50 |
| 200 | 0.250 | 68 |
The data indicates a dose-dependent increase in antioxidant activity.
Toxicity and Safety
Understanding the safety profile of this compound is essential for its potential use in pharmaceuticals or food applications.
- Toxicological Studies : Preliminary toxicological assessments suggest that while the compound has some beneficial effects, it may also exhibit cytotoxicity at higher concentrations . Further research is needed to establish safe dosage levels.
Anti-inflammatory Effects
Research indicates that compounds with similar structures may possess anti-inflammatory properties. These properties can be attributed to their ability to inhibit pro-inflammatory cytokines and enzymes.
Antimicrobial Activity
Some studies have suggested that diene compounds can exhibit antimicrobial effects against various pathogens. This activity may be due to their ability to disrupt microbial cell membranes.
Study on Antioxidant Properties
A study conducted on the antioxidant properties of various diene compounds found that this compound demonstrated comparable activity to well-known antioxidants like vitamin E .
In Vivo Studies
In vivo studies assessing the effects of dietary inclusion of this compound showed improved oxidative status in animal models subjected to oxidative stress conditions .
属性
CAS 编号 |
61142-34-5 |
|---|---|
分子式 |
C9H16 |
分子量 |
124.22 g/mol |
IUPAC 名称 |
2,3,5-trimethylhexa-1,3-diene |
InChI |
InChI=1S/C9H16/c1-7(2)6-9(5)8(3)4/h6-7H,3H2,1-2,4-5H3 |
InChI 键 |
MWKUDDUBLFLZAM-UHFFFAOYSA-N |
规范 SMILES |
CC(C)C=C(C)C(=C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















